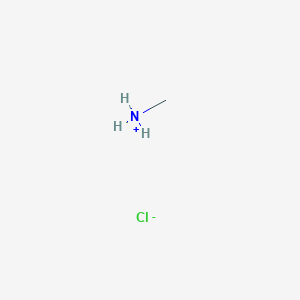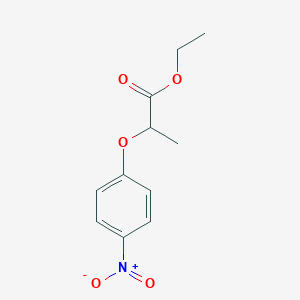
Ethyl 2-(4-nitrophenoxy)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 2-(4-nitrophenoxy)propanoate, also known as ENPP, is a chemical compound that is widely used in scientific research. It is a nitrophenyl ester that has been used as a substrate for the study of enzyme kinetics and as a reagent in organic synthesis. ENPP is a colorless, crystalline solid that is soluble in organic solvents such as ethanol, methanol, and acetone.
作用機序
Ethyl 2-(4-nitrophenoxy)propanoate acts as a substrate for enzymes that catalyze the hydrolysis of esters. The hydrolysis of Ethyl 2-(4-nitrophenoxy)propanoate by enzymes results in the release of 4-nitrophenol, which can be measured spectrophotometrically. The rate of hydrolysis of Ethyl 2-(4-nitrophenoxy)propanoate can be used to determine the activity of enzymes that catalyze the hydrolysis of esters.
生化学的および生理学的効果
Ethyl 2-(4-nitrophenoxy)propanoate does not have any known biochemical or physiological effects. It is a non-toxic compound that is considered safe for use in scientific research.
実験室実験の利点と制限
Ethyl 2-(4-nitrophenoxy)propanoate has several advantages for use in scientific research. It is a stable compound that is easy to handle and store. It is also a relatively inexpensive substrate that can be used in large quantities. However, Ethyl 2-(4-nitrophenoxy)propanoate has some limitations. It is a synthetic compound that may not accurately reflect the properties of natural substrates. Additionally, the hydrolysis of Ethyl 2-(4-nitrophenoxy)propanoate may not accurately reflect the activity of enzymes in vivo.
将来の方向性
There are several future directions for research involving Ethyl 2-(4-nitrophenoxy)propanoate. One area of research is the development of new methods for the synthesis of Ethyl 2-(4-nitrophenoxy)propanoate and related compounds. Another area of research is the use of Ethyl 2-(4-nitrophenoxy)propanoate in the study of enzyme kinetics in vivo. Additionally, Ethyl 2-(4-nitrophenoxy)propanoate may be used as a substrate for the development of new enzyme inhibitors and activators.
科学的研究の応用
Ethyl 2-(4-nitrophenoxy)propanoate has been widely used in scientific research as a substrate for the study of enzyme kinetics. It has been used to study the activity of various enzymes such as esterases, lipases, and proteases. Ethyl 2-(4-nitrophenoxy)propanoate is also used as a reagent in organic synthesis, particularly in the synthesis of esters and amides.
特性
CAS番号 |
28059-69-0 |
|---|---|
製品名 |
Ethyl 2-(4-nitrophenoxy)propanoate |
分子式 |
C11H13NO5 |
分子量 |
239.22 g/mol |
IUPAC名 |
ethyl 2-(4-nitrophenoxy)propanoate |
InChI |
InChI=1S/C11H13NO5/c1-3-16-11(13)8(2)17-10-6-4-9(5-7-10)12(14)15/h4-8H,3H2,1-2H3 |
InChIキー |
MFBLAYNELIBQML-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)[N+](=O)[O-] |
正規SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)[N+](=O)[O-] |
同義語 |
Ethyl 2-(4-nitrophenoxy)propionate |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B41946.png)
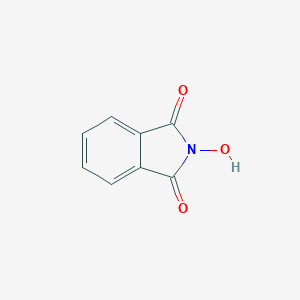
![[(8R,9S,13S,14S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B41948.png)
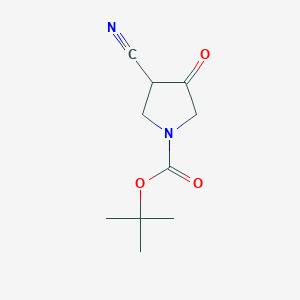
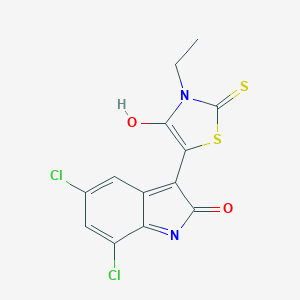

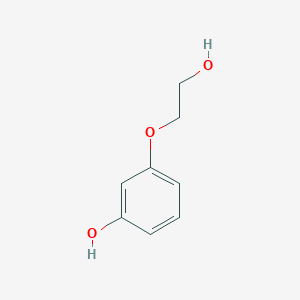
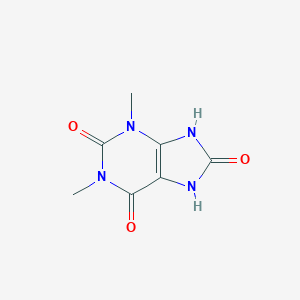
![Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate](/img/structure/B41963.png)
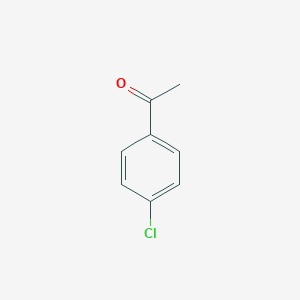
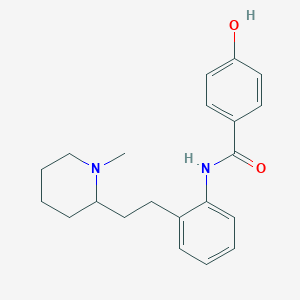
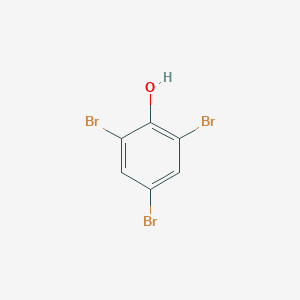
![Ethyl bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B41975.png)
